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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of methyl
nitrite (CH₃ONO), as determined by various spectroscopic techniques. Methyl nitrite is a

simple alkyl nitrite that serves as a crucial model system for understanding conformational

isomerism and intramolecular dynamics. In the gas phase, it exists as a mixture of two stable

conformers: cis and trans.[1] This document details the experimental methodologies used to

characterize these conformers and presents their structural parameters and vibrational

frequencies in a comparative format.

Spectroscopic Approaches to Structural
Determination
The determination of the precise molecular structure of gas-phase molecules like methyl
nitrite relies heavily on high-resolution spectroscopic methods. The primary techniques

employed are microwave and infrared spectroscopy.

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by

a molecule, corresponding to transitions between rotational energy levels. By analyzing the

rotational spectra, highly accurate rotational constants can be determined. These constants

are inversely proportional to the moments of inertia of the molecule, which in turn depend on

the atomic masses and their geometric arrangement. From the rotational constants of the
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parent molecule and its various isotopologues, a detailed and precise molecular structure,

including bond lengths and bond angles, can be derived.

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a

molecule. Each vibrational mode has a characteristic frequency that depends on the masses

of the atoms and the force constants of the bonds involved. The doubling of certain

vibrational bands in the gas-phase IR spectrum of methyl nitrite provided the initial

evidence for the existence of two distinct conformers.[2] By assigning these bands to specific

vibrational modes of the cis and trans isomers, valuable information about their structure and

relative stability is obtained.

Experimental Protocols
The structural and vibrational data presented in this guide are derived from experiments

conducted under specific conditions, as detailed below.

Microwave Spectroscopy
The rotational spectra of cis- and trans-methyl nitrite and their isotopic species were recorded

using microwave spectrometers. A typical experimental setup involves:

Sample Preparation: Methyl nitrite is synthesized and purified. For isotopic substitution

studies, isotopically labeled precursors are used.

Spectrometer: A microwave spectrometer, often a Stark-modulated or a Fourier-transform

microwave (FTMW) spectrometer, is used. For instance, some studies utilized a

spectrometer operating in the 1.8-465 GHz range.[3]

Data Acquisition: The gaseous sample is introduced into a waveguide or a resonant cavity at

low pressure. The temperature is typically controlled and can be as low as -78.5°C to

enhance signal intensity. The spectrometer then scans the microwave frequency range, and

the absorption corresponding to rotational transitions is recorded.

Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain

the rotational constants (A, B, C) and centrifugal distortion constants. By analyzing the

spectra of multiple isotopologues, the substitution coordinates of the atoms can be

determined, leading to a precise rₛ (substitution) structure.
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Infrared Spectroscopy
The gas-phase infrared spectra of methyl nitrite are typically recorded using a Fourier-

transform infrared (FTIR) spectrometer.

Sample Preparation: Gaseous methyl nitrite is introduced into a gas cell with windows

transparent to infrared radiation (e.g., KBr or polyethylene).

Spectrometer: A high-resolution FTIR spectrometer is employed. For example, spectra have

been obtained using a Nicolet 7199 Fourier-transform infrared spectrometer with a resolution

of 1 cm⁻¹.[2] Far-infrared spectra have been recorded at even higher resolutions (0.0011

cm⁻¹) using synchrotron radiation.[3]

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted

light is measured by a detector. An interferogram is generated and then Fourier-transformed

to produce the infrared spectrum. Spectra are often recorded at various pressures and

temperatures to aid in the assignment of vibrational bands. For instance, gas-phase spectra

have been recorded in a 5-cm cell at a pressure of 20 Torr.[2]

Analysis: The observed absorption bands are assigned to the fundamental vibrational

modes, overtones, and combination bands of the cis and trans conformers. This assignment

is often aided by studies in inert gas matrices, which sharpen the absorption bands, and by

theoretical calculations of the vibrational frequencies.

Data Presentation
The following tables summarize the quantitative data for the gas-phase structure and

vibrational frequencies of cis- and trans-methyl nitrite as determined by spectroscopic

methods.

Table 1: Structural Parameters of cis- and trans-Methyl
Nitrite
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Parameter cis-Methyl Nitrite trans-Methyl Nitrite Reference

Bond Lengths (Å)

r(C-O) 1.437 1.439 [4]

r(O-N) 1.398 1.383 [4]

r(N=O) 1.182 1.196 [4]

r(C-H) (in plane) 1.090 (assumed) 1.085 (assumed) [4]

r(C-H) (out of plane) 1.102 (assumed) 1.097 (assumed) [4]

Bond Angles (°)

∠CON 114.7 111.4 [4]

∠ONO 114.8 112.1 [4]

∠OCH (in plane) 101.8 106.1 [4]

∠OCH (out of plane) 109.95 110.3 [4]

Note: The C-H bond lengths were assumed in the structural determination from microwave

data.

Table 2: Rotational Constants of cis- and trans-Methyl
Nitrite (MHz)

Rotational
Constant

cis-CH₃ONO trans-CH₃ONO Reference

A 20044.8 40049.7 [5]

B 5576.9 3639.4 [5]

C 4410.5 3381.8 [5]

Table 3: Selected Vibrational Frequencies of cis- and
trans-Methyl Nitrite (cm⁻¹)
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Vibrational Mode cis-CH₃ONO trans-CH₃ONO Reference

N=O stretch (ν₃) 1625 1681 [6]

CH₃ rock 1040 985 [6]

O-N=O bend (ν₈) 841.1 812.4 [7]

C-O-N bend 550 595.5 [6]

Discussion
Spectroscopic studies have conclusively shown that methyl nitrite exists as two planar

conformers, cis and trans, with the cis form being the more stable isomer.[1][6] The energy

difference between the two conformers is approximately 3.13 kJ/mol.[1] The barrier to internal

rotation around the O-N bond is significant, estimated to be around 45.3 kJ/mol, which allows

for the distinct observation of both conformers at room temperature.[1]

The structural data in Table 1 reveals subtle but significant differences between the two

isomers. For example, the N=O bond is slightly shorter in the cis conformer, while the O-N

bond is longer. The bond angles also differ, reflecting the different steric and electronic

environments in the two conformations.

The vibrational frequencies listed in Table 3 show distinct bands for each conformer, which is

crucial for their identification and quantification in mixtures. The N=O stretching frequency, in

particular, is a sensitive marker, appearing at a lower wavenumber for the cis conformer

(around 1625 cm⁻¹) and at a higher wavenumber for the trans conformer (around 1681 cm⁻¹).

[6]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the gas-phase structure

of a molecule like methyl nitrite using spectroscopic techniques.
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Caption: Experimental workflow for spectroscopic determination of gas-phase molecular

structure.
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Conclusion
The gas-phase structure of cis- and trans-methyl nitrite has been meticulously characterized

through a combination of microwave and infrared spectroscopy. These studies have provided

precise data on bond lengths, bond angles, and vibrational modes for both conformers. This

detailed structural information is fundamental to understanding the reactivity, photochemistry,

and atmospheric chemistry of methyl nitrite and related organic nitrites. The experimental and

analytical workflows described herein represent a powerful and general approach for the

elucidation of the structure of small, gas-phase molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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